Dibutyl succinate chemical properties and structure
Dibutyl succinate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyl succinate (B1194679) (DBS) is a versatile diester with a range of applications stemming from its distinct chemical properties. This document provides an in-depth technical overview of dibutyl succinate, covering its chemical structure, core physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its synthesis and the determination of key properties are provided, alongside spectroscopic data for definitive identification. This guide is intended to serve as a comprehensive resource for professionals in research, chemical synthesis, and drug development who may utilize or encounter this compound in their work.
Chemical Structure and Identification
Dibutyl succinate, also known as butanedioic acid, dibutyl ester, is the organic compound formed from the esterification of succinic acid with n-butanol.[1][2] Its structure consists of a central four-carbon succinate backbone with two butyl ester groups attached to the carboxyl carbons.
| Identifier | Value |
| IUPAC Name | Dibutyl butanedioate |
| Synonyms | Di-n-butyl succinate, Butanedioic acid, 1,4-dibutyl ester, Tabutrex[2][3][4] |
| CAS Number | 141-03-7[2] |
| Molecular Formula | C₁₂H₂₂O₄[2] |
| Molecular Weight | 230.30 g/mol [2] |
| SMILES | CCCCOC(=O)CCC(=O)OCCCC[3] |
| InChI Key | YUXIBTJKHLUKBD-UHFFFAOYSA-N[3] |
Physicochemical Properties
Dibutyl succinate is a colorless to pale yellow, mobile liquid.[3] It is characterized by a faint, musky, or fruity odor and is valued for its low volatility and high boiling point.[1][3] It is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[3]
| Property | Value | Reference |
| Melting Point | -29 °C | [1] |
| Boiling Point | 274.5 °C | [1] |
| Density | 0.9768 g/cm³ at 20 °C | [2] |
| Refractive Index (n_D²⁰) | 1.4299 | [2] |
| Flash Point | 144 °C | [5] |
| Water Solubility | 229.9 mg/L | [5] |
Spectroscopic Data for Structural Elucidation
¹H NMR Spectroscopy
The ¹H NMR spectrum of dibutyl succinate exhibits characteristic signals corresponding to the protons of the butyl and succinate moieties.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | t | 4H | -O-CH₂ -CH₂-CH₂-CH₃ |
| ~2.55 | s | 4H | -O-CO-CH₂ -CH₂ -CO-O- |
| ~1.60 | m | 4H | -O-CH₂-CH₂ -CH₂-CH₃ |
| ~1.38 | m | 4H | -O-CH₂-CH₂-CH₂ -CH₃ |
| ~0.92 | t | 6H | -O-CH₂-CH₂-CH₂-CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~172.5 | C =O |
| ~64.5 | -O-C H₂- |
| ~30.5 | -O-CO-C H₂- |
| ~29.0 | -O-CH₂-C H₂- |
| ~19.0 | -CH₂-C H₂-CH₃ |
| ~13.5 | -C H₃ |
Mass Spectrometry
The mass spectrum of dibutyl succinate shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns of a diester.
| m/z | Interpretation |
| 230 | [M]⁺ (Molecular Ion) |
| 173 | [M - C₄H₉O]⁺ |
| 117 | [M - C₄H₉O - C₄H₈]⁺ |
| 57 | [C₄H₉]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum of dibutyl succinate displays a prominent absorption band for the ester carbonyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1735 | Strong | C=O stretch (Ester) |
| ~2960, 2875 | Medium-Strong | C-H stretch (Aliphatic) |
| ~1170 | Strong | C-O stretch (Ester) |
Experimental Protocols
Synthesis of Dibutyl Succinate via Fischer Esterification
This protocol describes the synthesis of dibutyl succinate from succinic acid and n-butanol using an acid catalyst.[6]
Materials:
-
Succinic acid
-
n-Butanol
-
Concentrated sulfuric acid (catalyst) or a macroporous cation exchange resin[6]
-
Toluene (B28343) (for azeotropic removal of water)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine succinic acid and an excess of n-butanol (e.g., a 1:4 molar ratio of acid to alcohol).
-
Add a catalytic amount of concentrated sulfuric acid or a macroporous cation exchange resin.[6]
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess n-butanol and toluene under reduced pressure using a rotary evaporator.
-
Purify the crude dibutyl succinate by vacuum distillation to obtain the final product.
Determination of Boiling Point
The boiling point can be determined using the Thiele tube method.
Materials:
-
Thiele tube
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Mineral oil
-
Sample of dibutyl succinate
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Place a small amount of dibutyl succinate into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube containing the sample.
-
Attach the test tube to the thermometer and place the assembly into the Thiele tube, ensuring the sample is level with the thermometer bulb.
-
Gently heat the side arm of the Thiele tube.
-
Observe a steady stream of bubbles emerging from the open end of the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.
Determination of Density
The density of dibutyl succinate can be determined by measuring the mass of a known volume.
Materials:
-
Graduated cylinder or pycnometer
-
Analytical balance
-
Sample of dibutyl succinate
-
Thermometer
Procedure:
-
Measure and record the mass of a clean, dry graduated cylinder or pycnometer.
-
Add a known volume (e.g., 10 mL) of dibutyl succinate to the graduated cylinder or fill the pycnometer to its calibrated volume.
-
Measure and record the combined mass of the container and the liquid.
-
Measure and record the temperature of the liquid.
-
Calculate the mass of the liquid by subtracting the mass of the empty container.
-
Calculate the density by dividing the mass of the liquid by its volume.
Applications and Relevance
Dibutyl succinate has several industrial and research applications:
-
Insect Repellent: It is an effective repellent against various insects, particularly biting flies on cattle, as well as household ants and roaches.[1][2]
-
Plasticizer: It is used as a plasticizer in the manufacturing of plastics and resins to enhance their flexibility and durability.[3]
-
Solvent: Due to its low volatility and good solvency for certain materials, it has been used as a solvent in various formulations.[1][3]
-
Proteomics Research: Dibutyl succinate is identified as a diester compound for use in proteomics research, although its specific applications in this field are still emerging.[7][8]
Visualizations
References
- 1. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. Dibutyl succinate(141-03-7) 13C NMR spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN103342638B - Preparation method of dibutyl succinate - Google Patents [patents.google.com]
- 8. spectrabase.com [spectrabase.com]
